ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Overview

Description

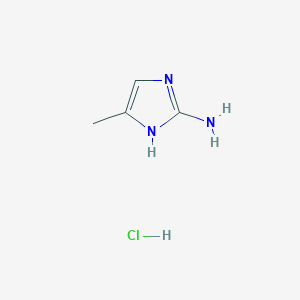

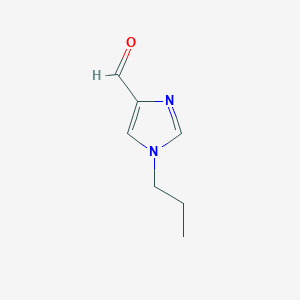

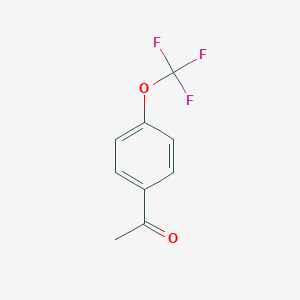

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O3 . It has a molecular weight of 170.17 . The compound is in the form of a powder .

Molecular Structure Analysis

The InChI code for ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is 1S/C7H10N2O3/c1-3-12-7(11)5-4(2)8-9-6(5)10/h3H2,1-2H3,(H2,8,9,10) . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a powder with a melting point of 206-207°C .

Scientific Research Applications

Cancer Research

Pyrazole derivatives have been studied for their potential as inhibitors in cancer treatment, particularly targeting enzymes like EZH2 which are implicated in cancer aggressiveness and metastasis .

Biological Properties

These molecules exhibit a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Synthesis Techniques

Advancements in synthesis techniques using catalysts like Nano-ZnO have been reported for pyrazole derivatives .

Chemical Reactions

Studies on base-catalyzed cyclization reactions to produce various pyrazole derivative compounds have been conducted .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mechanism of Action

Target of Action

Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, also known as Ethyl 3-methyl-5-oxo-1,2-dihydropyrazole-4-carboxylate, is a compound that has been found to have significant biological activity It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors , suggesting a similar potential for Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.

Mode of Action

It is known that similar compounds, such as indole derivatives, interact with their targets through a variety of mechanisms, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-h shift . These interactions can result in significant changes in the biological activity of the target molecules .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate may also have a broad impact on various biochemical pathways.

Pharmacokinetics

The bioavailability of similar compounds can be influenced by factors such as the compound’s lipophilicity and water solubility .

Result of Action

It is known that similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate may also have a broad range of molecular and cellular effects.

Action Environment

It is known that the biological activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules . Therefore, it is likely that the action of Ethyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate may also be influenced by environmental factors.

properties

IUPAC Name |

ethyl 3-methyl-5-oxo-1,2-dihydropyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4(2)8-9-6(5)10/h3H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWADBBSOZFXYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![alpha-[4-(1,1,3,3-Tetramethylbutyl)phenyl]-omega-hydroxy-poly(oxy-1,2-ethanediyl)](/img/structure/B179489.png)